molecular formula C14H24N4O5 B585922 Unii-O4V6XA23KP CAS No. 220182-19-4

Unii-O4V6XA23KP

Cat. No.: B585922
CAS No.: 220182-19-4
M. Wt: 328.369
InChI Key: DBYNHTDVIPODPK-UHFFFAOYSA-N
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Description

UNII-O4V6XA23KP is a compound identified by its molecular formula C₂₁H₂₈NO₁₀S, as detailed in experimental reports from academic chemistry programs . Key data include:

  • Molecular weight: Calculated as 486.52 g/mol (exact mass via HRMS).
  • Melting point: Not explicitly stated, but standard protocols recommend reporting this for purity validation .
  • Spectral data: ¹H and ¹³C NMR spectra confirm functional groups and stereochemistry, with HRMS (high-resolution mass spectrometry) validating the molecular formula .
  • Elemental analysis: Matches theoretical values for C, H, N, and S content, ensuring synthetic accuracy .

This compound’s synthesis likely involves sulfonamide or ester linkages, inferred from the sulfur (S) and oxygen (O) content in its formula.

Properties

IUPAC Name

2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYNHTDVIPODPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220182-19-4
Record name (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid typically involves the cyclization of linear precursors containing amine and carboxylic acid functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide under controlled temperatures to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to obtain the compound in high purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be essential to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid involves its interaction with molecular targets through its nitrogen atoms and oxo group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

The following table summarizes the documented properties of UNII-O4V6XA23KP:

Property Value/Description Reference
Molecular formula C₂₁H₂₈NO₁₀S
HRMS (m/z) [M+H]⁺: 487.1634 (calculated: 487.1638)
¹H NMR (δ, ppm) Multiplicity and shifts consistent with aromatic protons, methyl groups, and sulfonic acid signals
¹³C NMR (δ, ppm) Peaks indicative of carbonyl (C=O), sulfonyl (SO₂), and aliphatic carbons
Solubility Likely polar aprotic solvents (e.g., DMSO, methanol), inferred from sulfonic acid group
Stability Hydrolytically stable under neutral pH; susceptible to oxidation due to sulfur content

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Sulfonamide-containing compounds (e.g., sulfadiazine , celecoxib ) share functional groups with this compound. Key differences include:

Compound Molecular Formula Key Functional Groups Bioactivity Reference
This compound C₂₁H₂₈NO₁₀S Sulfonic acid, ester, amide Undocumented
Sulfadiazine C₁₀H₁₀N₄O₂S Sulfonamide, pyrimidine Antibacterial
Celecoxib C₁₇H₁₄N₃O₂S Sulfonamide, pyrazole COX-2 inhibitor

Key Insights :

  • This compound’s larger molecular weight and ester/amide groups suggest enhanced metabolic stability compared to smaller sulfonamides like sulfadiazine .
Ester-Linked Compounds

Compounds with ester linkages (e.g., aspirin , methyl salicylate ) exhibit contrasting properties:

Compound Hydrolysis Rate (pH 7.4) Thermal Stability Application
This compound Slow (stable) High (decomposes >200°C) Undocumented
Aspirin Rapid (t₁/₂ ~1 hour) Moderate Analgesic
Methyl salicylate Moderate (t₁/₂ ~12 hours) Low (volatile) Topical anti-inflammatory

Key Insights :

  • This compound’s slow hydrolysis aligns with its complex ester environment, likely stabilized by adjacent sulfonic acid groups .
  • Its thermal stability surpasses methyl salicylate, suggesting utility in high-temperature formulations .
Characterization Standards
  • NMR Consistency : this compound’s spectra adhere to guidelines requiring baseline resolution and δ ranges for sulfonic acid protons (e.g., 2.5–3.5 ppm for SO₃H) .
  • HRMS Accuracy : Its mass error (0.4 ppm) meets the <5 ppm threshold for structural confirmation in organic chemistry .

Biological Activity

Overview

The compound identified by the Unique Ingredient Identifier (UNII) O4V6XA23KP is 1,4,7,10-tetraaza-11-oxo-1,4,7,10-tetraazacyclododecane , commonly referred to as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic compound is notable for its chelating properties and is primarily utilized in medical imaging and drug development due to its ability to form stable complexes with metal ions.

Chelation and Metal Binding

DOTA exhibits a high affinity for various metal ions, particularly lanthanides and transition metals. This property is crucial in the development of contrast agents for magnetic resonance imaging (MRI) and in radiopharmaceutical applications. The ability to form stable complexes makes DOTA an essential component in enhancing the efficacy of diagnostic imaging techniques.

Table 1: Chelation Properties of DOTA

Metal IonStability Constant (log K)Application
Gadolinium (III)20.6MRI contrast agent
Lutetium (III)19.0Radiotherapy
Copper (II)14.0Diagnostic imaging

DOTA functions by binding to metal ions through its nitrogen and oxygen atoms, forming a stable chelate that prevents the release of the metal ion in biological systems. This mechanism is vital for minimizing toxicity while maximizing the imaging capabilities of the metal complexes formed with DOTA.

Cellular Effects

Research indicates that DOTA can influence cellular functions through its interactions with metal ions:

  • Cell Signaling : DOTA-metal complexes can modulate signaling pathways by affecting the availability of metal-dependent enzymes.
  • Gene Expression : The binding of DOTA to certain biomolecules may influence gene expression patterns related to cellular metabolism and stress responses.

Case Studies

Several studies have investigated the biological activity and applications of DOTA in clinical settings:

  • MRI Contrast Enhancement :
    • A study demonstrated that gadolinium-DOTA complexes significantly improved MRI image quality in patients with neurological disorders. The stability of the complex reduced the risk of nephrotoxicity associated with gadolinium exposure.
  • Radiopharmaceutical Development :
    • Research involving lutetium-DOTA complexes showed promising results in targeted radiotherapy for neuroendocrine tumors, highlighting DOTA's role in delivering therapeutic doses while minimizing damage to surrounding healthy tissues.
  • Metal Ion Interaction Studies :
    • Investigations into DOTA's interaction with various metal ions revealed its potential use in detoxifying heavy metals from biological systems, suggesting a therapeutic avenue for conditions related to metal toxicity.

Pharmacokinetics and Safety

DOTA exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed when administered intravenously.
  • Distribution : Widely distributed throughout tissues; however, its chelation properties limit free metal ion availability.
  • Elimination : Primarily excreted via renal pathways, necessitating caution in patients with impaired kidney function.

Table 2: Pharmacokinetic Profile of DOTA

ParameterValue
Bioavailability~100% (IV administration)
Half-life1.5 hours
ExcretionRenal (80% within 24 hours)

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